molecular formula C14H19N3O4 B4759170 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B4759170
M. Wt: 293.32 g/mol
InChI Key: FYAIIQGHSQLQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a benzodioxole moiety bearing a nitro group

Preparation Methods

The synthesis of 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde.

    Nitration: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Piperazine Substitution: The nitrated benzodioxole is reacted with 1-ethylpiperazine under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing oxidative stress and DNA damage. This can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

1-Ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-15-3-5-16(6-4-15)9-11-7-13-14(21-10-20-13)8-12(11)17(18)19/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAIIQGHSQLQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.